molecular formula C28H36N2O5 B15125139 Benazepril tert-Butyl Ester d5

Benazepril tert-Butyl Ester d5

Cat. No.: B15125139
M. Wt: 480.6 g/mol
InChI Key: QNLLWVSHZXSUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benazepril tert-Butyl Ester d5 involves the incorporation of deuterium atoms into the benazepril molecule. One common method for synthesizing tert-butyl esters involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is crucial in the synthesis to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Benazepril tert-Butyl Ester d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benazepril tert-Butyl Ester d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Employed in biochemical studies to investigate the metabolic pathways and interactions of benazepril.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benazepril.

    Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions.

Mechanism of Action

Comparison with Similar Compounds

Benazepril tert-Butyl Ester d5 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing.

Properties

IUPAC Name

ethyl 2-[[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLWVSHZXSUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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